molecular formula C16H17F3O3 B14809999 cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14809999
M. Wt: 314.30 g/mol
InChI Key: RENRMPYCHNGXOQ-UHFFFAOYSA-N
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Description

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-42-0) is a cyclohexane-based carboxylic acid derivative featuring a ketone-substituted ethyl group at the 3-position and a para-trifluoromethylphenyl substituent. The compound’s stereochemistry (cis configuration) and functional groups contribute to its physicochemical properties, including a boiling point of 436.4°C, density of 1.261 g/cm³, and flash point of 217.8°C . It is primarily used in industrial and scientific research contexts, with safety protocols emphasizing dust control, impermeable gloves, and proper ventilation during handling .

Properties

Molecular Formula

C16H17F3O3

Molecular Weight

314.30 g/mol

IUPAC Name

3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)

InChI Key

RENRMPYCHNGXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the reaction of cyclohexanone with 4-trifluoromethylbenzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies.

Comparison with Similar Compounds

3-Trifluoromethylphenyl Derivative

  • CAS : 735275-41-9
  • Structure : Features a meta -trifluoromethylphenyl group instead of para.

2-Trifluoromethylphenyl Derivative

  • CAS : 736136-50-8
  • Structure : Ortho -trifluoromethylphenyl substituent.
  • Impact : Steric hindrance from the ortho position may reduce stability and reactivity, limiting its utility in sterically sensitive reactions .

Nitrophenyl-Substituted Analogs

4-Nitrophenyl Derivative

  • CAS: Not explicitly listed (refer to ).
  • Structure : Para-nitrophenyl group replaces trifluoromethyl.
  • Impact : The nitro group’s strong electron-withdrawing nature increases acidity and may enhance binding affinity in biological targets (e.g., enzyme inhibition) compared to trifluoromethyl derivatives .

3-Nitrophenyl Derivative

  • CAS : 735275-44-2
  • Structure : Meta-nitrophenyl substitution.

Table 1: Key Properties of cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic Acid and Analogs

Compound (CAS) Molecular Formula Boiling Point (°C) Density (g/cm³) Substituent Position Key Safety Notes
735275-42-0 (Main Compound) C₁₆H₁₇F₃O₃ 436.4 1.261 Para-CF₃ Avoid dust, use PPE
733740-47-1 (Cyclopentane) C₁₅H₁₅F₃O₃ N/A N/A Para-CF₃ Similar PPE requirements
735275-41-9 (Meta-CF₃) C₁₆H₁₇F₃O₃ N/A N/A Meta-CF₃ Potential lower acidity
736136-50-8 (Ortho-CF₃) C₁₆H₁₇F₃O₃ N/A N/A Ortho-CF₃ Steric hindrance risks
735275-44-2 (Meta-NO₂) C₁₅H₁₆NO₅ N/A N/A Meta-NO₂ Higher reactivity

Research and Application Insights

  • Main Compound : Preferred in studies requiring stable, lipophilic scaffolds due to its cyclohexane ring and para-CF₃ group .
  • Nitrophenyl Analogs: Potential candidates for pharmaceutical applications (e.g., protease inhibitors) owing to nitro groups’ strong electronic effects .
  • Cyclopentane Derivative : May offer advantages in solubility for aqueous-phase reactions .

Limitations and Data Gaps

  • Limited quantitative data (e.g., solubility, toxicity) for analogs hinders direct comparisons.

Biological Activity

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid, identified by CAS number 735275-42-0, is a synthetic compound with notable potential in various biological applications. Its unique structure, featuring a trifluoromethyl group, suggests significant interactions with biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.31 g/mol
  • Structure : The compound consists of a cyclohexane ring with a carboxylic acid functional group and a ketone adjacent to a trifluoromethyl-substituted phenyl group.

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an inhibitor of various enzymes and its role in modulating biological pathways. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Enzymatic Inhibition

  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that compounds with similar structures exhibit moderate inhibition of COX enzymes, which are crucial in inflammatory processes .
  • Lipoxygenase Activity : The presence of the trifluoromethyl group has been associated with increased activity against lipoxygenases, which are involved in the metabolism of arachidonic acid and play roles in inflammation and cancer .

Case Studies and Research Findings

Several studies have explored the biological activities related to compounds structurally similar to this compound:

Study 1: Inhibition of Cholinesterases

A study evaluated derivatives of related compounds for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that modifications in the aromatic ring, particularly the introduction of electron-withdrawing groups like trifluoromethyl, significantly enhanced inhibitory potency .

CompoundAChE IC50 (µM)BChE IC50 (µM)
3b10.47.7
3e5.49.9

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain derivatives exhibited promising anticancer properties, with IC50 values indicating effective cell growth inhibition .

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The trifluoromethyl group can participate in hydrogen bonding with target enzymes, enhancing binding affinity.
  • Lipophilicity : Increased lipophilicity due to the trifluoromethyl substituent may facilitate better membrane permeability and interaction with intracellular targets.

Q & A

Basic: What are the key synthetic routes for preparing cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Stepwise functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, coupling 4-trifluoromethylphenylacetic acid derivatives with cyclohexane precursors under acidic conditions .
  • Cyclization strategies : Use cyclohexene intermediates (e.g., 3-cyclohexenecarboxylic acid derivatives) with ketone-forming reagents like oxalyl chloride or DCC-mediated coupling .
  • Protection/deprotection : Protect the carboxylic acid group using tert-butoxycarbonyl (Boc) or methyl esters during synthesis to prevent side reactions .

Key Table : Common Reagents and Conditions

StepReagents/ConditionsPurpose
Acylation4-Trifluoromethylphenylacetic acid, DCC/DMAPKetone formation
CyclizationBF₃·Et₂O, THF, 0°CRing closure
DeprotectionTFA in DCMCarboxylic acid liberation

Basic: How is the cis configuration of the cyclohexane ring confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve the absolute stereochemistry, as demonstrated for structurally constrained cyclohexane-carboxylic acid analogs (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between axial/equatorial protons to distinguish cis/trans isomers. For example, vicinal coupling constants >8 Hz indicate axial-equatorial arrangements .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify stereochemical purity .

Advanced: How do rotameric conformations influence the spectroscopic properties of this compound?

Methodological Answer:
The trifluoromethylphenyl and oxoethyl substituents enforce specific rotamer populations:

  • Fluorescence decay analysis : Biexponential decay profiles (e.g., 3.1 ns and 0.3 ns lifetimes) indicate distinct χ₂ rotamers, as observed in constrained cyclohexane-carboxylic acid analogs. The major rotamer (χ₂ = -100°) exhibits longer fluorescence lifetimes due to reduced intramolecular quenching .
  • Molecular mechanics simulations : Predict rotamer distributions (e.g., χ₁ and χ₂ angles) and correlate with experimental data to resolve conflicting spectral interpretations .

Key Insight : Intramolecular electron transfer (from indole to carboxylate) dominates quenching in the major rotamer, while proton transfer occurs in minor conformers .

Advanced: How can conflicting data on reaction yields be resolved during synthesis optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, BF₃·Et₂O concentration significantly impacts cyclization efficiency in related systems .
  • In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
  • Controlled crystallization : Recrystallize intermediates (e.g., using ethanol/water mixtures) to isolate stereoisomers and improve yield reproducibility .

Case Study : A 20% yield discrepancy in ketone formation was resolved by replacing DCC with EDC·HCl, reducing carbodiimide-induced side reactions .

Advanced: What strategies mitigate intramolecular quenching in fluorescence-based studies of this compound?

Methodological Answer:

  • pH modulation : Deprotonate the amino group (if present) to suppress excited-state electron transfer, as demonstrated for zwitterionic cyclohexane-carboxylic acid derivatives .
  • Isotopic labeling : Replace labile protons (e.g., NH or OH groups) with deuterium to slow proton-transfer kinetics and simplify decay profiles .
  • Solvent engineering : Use low-polarity solvents (e.g., cyclohexane) to stabilize the major rotamer and reduce conformational heterogeneity .

Advanced: How does the para-trifluoromethylphenyl group influence biological activity compared to meta-substituted analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Compare inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) for para- vs. meta-substituted derivatives. The para-CF₃ group enhances hydrophobic interactions in enzyme pockets, as seen in related anti-inflammatory compounds .
  • Computational docking : Use molecular dynamics simulations to map binding affinity differences. The para-substituent’s electron-withdrawing effect stabilizes π-π stacking with aromatic residues .

Key Finding : Para-substituted analogs show 5–10x higher potency in NF-κB pathway inhibition compared to meta-substituted variants .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against certified reference standards (e.g., ≥98% purity criteria) .
  • Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content (e.g., <0.1% w/w) .

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